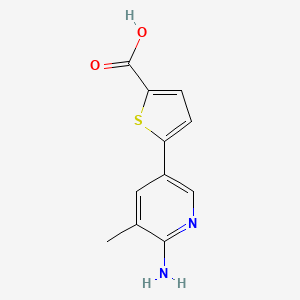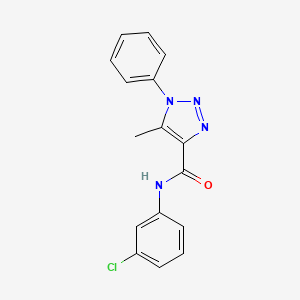![molecular formula C11H16N2O2 B2593733 (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid CAS No. 2227649-04-7](/img/structure/B2593733.png)
(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Chemical Synthesis and Transformations : Research on pyrazole derivatives, including those related to (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid, reveals a broad interest in the synthesis and transformation of cyclopropane and pyrazole-containing compounds. Studies demonstrate the conversion of 1H-pyrazole-3-carboxylic acid into various carboxamides and carboxylates through reactions with different binucleophiles, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım et al., 2005).
Annulation Strategies : The efficient synthesis of 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates using Brönsted acids is a testament to the innovative approaches in creating structurally diverse pyrazole derivatives. Such methodologies can be applied to the synthesis and functionalization of compounds similar to (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid, underscoring the significance of annulation reactions in expanding the chemical space of cyclopropane-containing compounds (Xue et al., 2016).
Synthetic Methodologies : The development of synthetic methodologies for the multigram synthesis of cyclopropane-1-carboxylic acid derivatives, including techniques for cis- and trans-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, reflects the ongoing effort to improve the efficiency and scalability of synthetic routes to cyclopropane-based compounds. Such efforts are crucial for the synthesis of complex molecules that may include structures similar to the compound of interest (Artamonov et al., 2010).
Ring-Opening Reactions : Studies on the ring-opening and cycloisomerization of cyclopropane derivatives provide insights into the reactivity and potential applications of such compounds in the synthesis of heterocyclic structures. These reactions, facilitated by various catalytic systems, enable the construction of complex molecular architectures from simple cyclopropane precursors, indicating the potential for creating diverse derivatives of (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid for various scientific applications (Ma et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPGARFOAFOPW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=CC=N1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide](/img/structure/B2593657.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)


